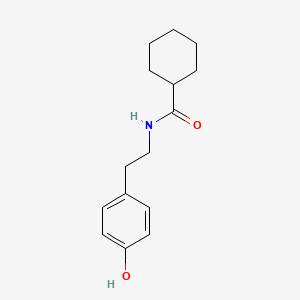

N-Cyclohexanoyl tyramine

Description

Structure

3D Structure

Properties

CAS No. |

727732-91-4 |

|---|---|

Molecular Formula |

C15H21NO2 |

Molecular Weight |

247.33 g/mol |

IUPAC Name |

N-[2-(4-hydroxyphenyl)ethyl]cyclohexanecarboxamide |

InChI |

InChI=1S/C15H21NO2/c17-14-8-6-12(7-9-14)10-11-16-15(18)13-4-2-1-3-5-13/h6-9,13,17H,1-5,10-11H2,(H,16,18) |

InChI Key |

WTXICGLRHYLONI-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(CC1)C(=O)NCCC2=CC=C(C=C2)O |

Origin of Product |

United States |

Occurrence and Natural Distribution of N Cyclohexanoyl Tyramine

Identification and Characterization in Biological Systems

There is no scientific literature available that documents the detection or characterization of N-Cyclohexanoyl tyramine (B21549) in any biological system.

Scientific databases and research articles lack any mention of N-Cyclohexanoyl tyramine being identified in any plant species. While related compounds, such as other N-acyltyramines like N-feruloyltyramine and N-coumaroyltyramine, are known plant secondary metabolites involved in defense mechanisms, the cyclohexanoyl derivative has not been reported.

There are no available scientific reports indicating the presence of this compound in other biological matrices, such as fungi, bacteria, or animals. The base molecule, tyramine, is a biogenic amine found across various organisms, but its acylation with a cyclohexanoyl group has not been observed as a natural process.

Spatial and Temporal Distribution within Organisms

As this compound has not been identified in any organism, no data exists regarding its spatial or temporal distribution within biological tissues or over the lifespan of an organism.

Environmental and Physiological Factors Influencing Natural Abundance

Given the lack of evidence for its natural occurrence, there is no information on environmental or physiological factors that would influence the abundance of this compound. Research on related N-acyltyramines shows that their production can be influenced by factors such as pathogen attack, wounding, and elicitor treatments, but these findings cannot be extrapolated to the specific, and seemingly non-natural, this compound.

Biosynthetic Pathways and Enzymology of N Cyclohexanoyl Tyramine

Precursor Metabolism and Derivation

The assembly of N-Cyclohexanoyl tyramine (B21549) relies on the availability of its two fundamental precursors, tyramine and an activated cyclohexanoyl group. These molecules are produced through separate metabolic routes.

Tyramine Biosynthesis via Tyrosine Decarboxylase (TDC) Activity

The initial step in the formation of the tyramine portion of the molecule is the decarboxylation of the aromatic amino acid L-tyrosine. This reaction is catalyzed by the enzyme Tyrosine Decarboxylase (TDC), also known as TyDC. researchgate.netfrontiersin.orgmdpi.com TDCs are a class of pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzymes belonging to the aromatic amino acid decarboxylase (AAAD) family. frontiersin.orgmedchemexpress.com These enzymes catalyze the removal of the carboxyl group from tyrosine to yield tyramine and carbon dioxide. medchemexpress.com

Plant TDCs have been identified and characterized in a variety of species and are known to be pivotal in diverting primary metabolites into numerous secondary metabolic pathways, including the synthesis of isoquinoline (B145761) alkaloids and hydroxycinnamic acid amides (HCAAs). frontiersin.orgapsnet.orgresearchgate.net The expression of TDC genes can be developmentally regulated and often shows tissue-specific patterns, for instance, being associated with vascular tissues in some plants. oup.com In opium poppy, two distinct groups of TYDC genes (TYDC1 and TYDC2) are expressed differentially in roots and stems, correlating with the organ-specific accumulation of different alkaloids. oup.com

The activity of TDC is a critical control point, as the depletion of tyrosine pools through TDC expression can influence not only the pathways directly involving aromatic amino acids but also the broader amino acid metabolism. researchgate.netnih.gov This highlights the regulatory role of aromatic amino acids in providing feedback control over carbon flow through the shikimate pathway. nih.gov

Cyclohexanoyl Moiety Formation and Activation (e.g., Cyclohexanoyl-CoA)

The origin of the cyclohexanoyl group is less common in plant secondary metabolism compared to aromatic moieties. In microorganisms, the biosynthesis of cyclohexanecarboxylic acid (CHC) has been shown to derive from the shikimic acid pathway. researchgate.netumn.eduwikipedia.org This pathway serves as a source for various aromatic compounds but can also lead to nonaromatic precursors for secondary metabolites. umn.edu Studies in Streptomyces species have elucidated pathways where shikimic acid is converted to CHC, which then acts as a starter unit for polyketide biosynthesis. researchgate.netumn.edu While the precise pathway in plants for N-Cyclohexanoyl tyramine is not as extensively documented, a similar origin from primary metabolism is anticipated.

For the cyclohexanoyl moiety to be utilized in the subsequent conjugation step, its carboxyl group must be chemically activated. This activation is typically achieved through the formation of a high-energy thioester bond with Coenzyme A (CoA), resulting in Cyclohexanoyl-CoA. d-nb.infonih.gov This reaction is generally catalyzed by a class of enzymes known as acyl-CoA synthetases or ligases, which utilize ATP to adenylate the carboxylic acid, followed by the transfer of the acyl group to the thiol of CoA. d-nb.infoaocs.orgrsc.org This activation makes the acyl group susceptible to nucleophilic attack by an amine, such as tyramine. aocs.org The formation of CoA esters is a fundamental process in metabolism, essential for the biosynthesis of fatty acids, polyketides, and a vast array of other natural products. d-nb.infoimperial.ac.uk

N-Acyltransferase Mediated Conjugation

The final step in the biosynthesis of this compound is the covalent linkage of the tyramine and cyclohexanoyl-CoA precursors. This reaction is catalyzed by a specific N-acyltransferase.

Characterization of N-Hydroxycinnamoyl Transferases (THTs) and Related BAHD Acyltransferases in N-Acyl Tyramine Biosynthesis

The conjugation of tyramine with an activated acyl donor is carried out by enzymes belonging to the BAHD superfamily of acyltransferases. nih.govnih.govresearchgate.net This large, plant-specific family of enzymes is named after the first four members to be characterized: B enzylalcohol O-acetyltransferase, A nthocyanin O-hydroxycinnamoyltransferase, H CBT, and D eacetylvindoline 4-O-acetyltransferase. BAHD acyltransferases are known to catalyze the transfer of acyl groups from CoA thioesters to a wide variety of acceptor molecules, including amines and alcohols, to produce esters and amides. nih.govoup.commdpi.com

Within this superfamily, enzymes that specifically acylate tyramine are often referred to as tyramine N-hydroxycinnamoyltransferases (THTs), initially named for their activity with hydroxycinnamoyl-CoAs like p-coumaroyl-CoA and feruloyl-CoA. apsnet.orgoup.comfrontiersin.org These enzymes are pivotal in the synthesis of hydroxycinnamic acid amides (HCAAs), which are involved in plant defense responses, such as cell wall fortification against pathogens and pests. oup.comresearchgate.net Research has shown that THTs can exhibit a degree of substrate promiscuity, and it is within this class of enzymes that a transferase capable of utilizing cyclohexanoyl-CoA as an acyl donor would be found. For example, studies on rice have identified bifunctional tryptamine/tyramine N-transferases, demonstrating the capacity of these enzymes to act on multiple aromatic amines. nih.gov

Enzymatic Reaction Mechanisms and Substrate Specificity

BAHD acyltransferases share a conserved catalytic mechanism. The enzyme active site binds both the acyl-CoA donor and the amine acceptor (tyramine). A key feature of the active site is a conserved catalytic histidine residue located within a signature HXXXD motif. mdpi.com This histidine is thought to act as a general base, deprotonating the amino group of tyramine to increase its nucleophilicity. The activated tyramine then attacks the electrophilic carbonyl carbon of the thioester bond in cyclohexanoyl-CoA. This leads to the formation of a tetrahedral intermediate, which subsequently collapses to release the this compound product and Coenzyme A.

Substrate specificity is a critical aspect of BAHD acyltransferase function and is determined by the specific amino acid residues lining the binding pockets for both the acyl-CoA and the acceptor molecule. nih.govresearchgate.net For instance, the specificity for the amine substrate in pepper N-hydroxycinnamoyltransferases has been linked to specific domains within the protein. nih.gov Similarly, in rice, four tandem arginine residues were identified as playing a role in determining the specificity for the acyl acceptor agmatine (B1664431) in certain BAHD transferases. nih.gov Structural and mutagenesis studies on BAHD enzymes are beginning to unravel the precise residues that govern the recognition of different acyl donors and acceptors, providing a framework for predicting the function of uncharacterized members of this large enzyme family. researchgate.net The enzyme responsible for this compound synthesis would possess a binding pocket that favorably accommodates the non-planar, cyclic structure of the cyclohexanoyl group.

Genetic and Transcriptional Regulation of Biosynthetic Enzymes

The production of this compound is a highly regulated process, controlled at the level of gene expression. The genes encoding the biosynthetic enzymes, such as TDC and the specific BAHD acyltransferase, are often coordinately regulated in response to developmental cues and environmental stimuli.

For instance, the expression of TDC genes is known to be induced by various stresses, and this regulation can be complex. oup.comnih.gov In Lycoris aurea, the expression of LaTYDC1, involved in galanthamine (B1674398) biosynthesis, is induced by the plant hormone methyl jasmonate (MeJA), a key signaling molecule in plant defense. nih.gov Furthermore, this study revealed a layer of post-transcriptional regulation, where a microRNA (miR396) was shown to promote the degradation of LaTYDC1 mRNA, adding another level of control. nih.gov

Similarly, the expression of BAHD acyltransferase genes is frequently regulated by transcription factors and induced by biotic and abiotic stresses. mdpi.comnih.gov In tomato, THT gene expression and the subsequent accumulation of HCAAs are induced by wounding and pathogen infection, suggesting a role in the plant's defense system. apsnet.org The promoter regions of BAHD genes often contain cis-acting regulatory elements that bind to transcription factors like MYB and MYC, which are known to mediate responses to stress and hormonal signals. mdpi.com Overexpression of a tea plant BAHD gene in Arabidopsis led to increased anthocyanin accumulation, demonstrating the direct link between the expression of these genes and the production of specific secondary metabolites. nih.gov This intricate regulatory network ensures that specialized metabolites like this compound are produced at the appropriate time and location to fulfill their specific biological functions.

Data Tables

Table 1: Key Enzymes in this compound Biosynthesis

| Enzyme Class | Specific Enzyme (Example) | Reaction Catalyzed | Precursor(s) | Product(s) | Cofactor |

| Aromatic Amino Acid Decarboxylase | Tyrosine Decarboxylase (TDC/TyDC) | Decarboxylation | L-Tyrosine | Tyramine, CO₂ | Pyridoxal 5'-phosphate (PLP) |

| Acyl-Activating Enzyme | Acyl-CoA Synthetase | Thioesterification | Cyclohexanecarboxylic Acid, CoA | Cyclohexanoyl-CoA, AMP, PPi | ATP, Mg²⁺ |

| Acyltransferase | BAHD N-Acyltransferase | N-Acylation | Cyclohexanoyl-CoA, Tyramine | This compound, CoA | - |

Table 2: Characterized Plant Tyramine N-Acyltransferases (Examples)

| Enzyme Name | Source Organism | Acyl-CoA Donor(s) | Acyl Acceptor(s) | Reference |

| THT | Capsicum annuum (Hot Pepper) | Hydroxycinnamoyl-CoAs | Tyramine | oup.com |

| THT | Solanum tuberosum (Potato) | p-Coumaroyl-CoA, Feruloyl-CoA | Tyramine | apsnet.orgoup.com |

| Os-THT1/2 | Oryza sativa (Rice) | Hydroxycinnamoyl-CoAs | Tyramine, Tryptamine | nih.govfrontiersin.org |

| THT | Lycopersicon esculentum (Tomato) | Hydroxycinnamoyl-CoAs | Tyramine | apsnet.org |

Metabolic Engineering Strategies for Enhanced Biosynthesis in Heterologous Systems

The production of this compound in heterologous microbial systems presents a promising alternative to chemical synthesis or extraction from natural sources. Metabolic engineering efforts are pivotal in developing high-yield microbial cell factories. These strategies focus on the overexpression of key biosynthetic genes, augmentation of precursor availability, and the minimization of competing metabolic pathways. Escherichia coli and Corynebacterium glutamicum are common chassis organisms for such engineering endeavors due to their well-characterized genetics and metabolic networks.

A primary strategy involves the heterologous expression of the essential enzymes responsible for the final condensation step in this compound biosynthesis. This typically involves a tyramine N-acyltransferase, which catalyzes the transfer of a cyclohexanoyl group from an activated cyclohexanoyl-CoA to tyramine. While a specific this compound synthase has not been extensively characterized, enzymes with broad substrate specificity, such as certain hydroxycinnamoyl-CoA:tyramine N-(hydroxycinnamoyl)transferases (THT), could potentially be engineered or screened for this activity. nih.gov The gene encoding such a transferase would be cloned into a high-expression vector under the control of a strong, inducible promoter to ensure robust protein production.

To enhance the production of this compound, it is crucial to increase the intracellular pools of its two direct precursors: tyramine and cyclohexanoyl-CoA.

The biosynthesis of tyramine from glucose can be enhanced by engineering the shikimate pathway, which is the central metabolic route for the formation of aromatic amino acids, including the precursor L-tyrosine. frontiersin.org Key metabolic engineering strategies for increasing L-tyrosine availability include:

Overexpression of feedback-resistant enzymes: The first enzyme of the shikimate pathway, 3-deoxy-D-arabino-heptulosonate-7-phosphate (DAHP) synthase, is often subject to feedback inhibition by aromatic amino acids. frontiersin.org Expressing a feedback-resistant variant (e.g., AroGfbr) can significantly increase the carbon flux towards chorismate, a key branch-point intermediate. frontiersin.org

Alleviating pathway bottlenecks: Overexpression of other key enzymes in the tyrosine biosynthetic pathway, such as chorismate mutase and prephenate dehydrogenase, can further pull the metabolic flux towards L-tyrosine. frontiersin.org

Deletion of competing pathways: Knocking out genes that divert L-tyrosine to other metabolic fates can increase its availability for tyramine synthesis.

Expression of tyrosine decarboxylase: The final step in tyramine biosynthesis from L-tyrosine is catalyzed by tyrosine decarboxylase (TDC). wikipedia.orgnih.gov Overexpression of a highly active TDC from organisms like Levilactobacillus brevis is a common strategy to convert the accumulated L-tyrosine into tyramine. researchgate.net

The supply of cyclohexanoyl-CoA is the other critical aspect. This precursor is not common in primary metabolism. Its biosynthesis can be engineered by introducing pathways from organisms known to metabolize cyclic compounds. For instance, a pathway for the degradation of cyclohexane (B81311) carboxylate, which proceeds via cyclohexanoyl-CoA, could be harnessed. science.gov This would involve expressing genes encoding enzymes such as a carboxylate-CoA ligase.

The following table summarizes the key genetic modifications for enhancing this compound production in a heterologous host like E. coli.

| Metabolic Engineering Target | Genetic Modification Strategy | Rationale | Key Genes/Enzymes |

| Final Condensation Step | Overexpression of an N-acyltransferase | To efficiently catalyze the formation of this compound from tyramine and cyclohexanoyl-CoA. | Tyramine N-acyltransferase (e.g., engineered THT) |

| Tyramine Precursor Supply | Overexpression of feedback-resistant DAHP synthase | To increase carbon flux into the shikimate pathway. | aroGfbr |

| Overexpression of tyrosine pathway enzymes | To pull metabolic flux towards L-tyrosine. | Chorismate mutase, Prephenate dehydrogenase | |

| Overexpression of tyrosine decarboxylase | To convert L-tyrosine to tyramine. | tdc | |

| Cyclohexanoyl-CoA Precursor Supply | Introduction of a cyclohexanecarboxylate (B1212342) degradation pathway | To generate cyclohexanoyl-CoA from an externally supplied substrate. | Carboxylate-CoA ligase |

| Reduction of Byproduct Formation | Deletion of competing pathways | To prevent the diversion of precursors to other metabolites. | Genes for alternative amino acid biosynthesis or degradation |

Detailed research findings have demonstrated the successful application of similar principles for the production of other tyramine derivatives. For instance, the co-expression of a 4-coumarate:coenzyme A ligase and a tyramine N-hydroxycinnamoyltransferase in E. coli led to the production of various hydroxycinnamic acid amides of tyramine. nih.gov By supplementing the culture medium with the necessary precursors, significant titers of these compounds were achieved. nih.gov These studies provide a strong foundation for the development of a robust microbial platform for this compound production. Optimization of fermentation conditions, such as media composition, temperature, and pH, would be further steps to maximize the yield.

Biological Functions and Molecular Mechanisms of N Cyclohexanoyl Tyramine

Roles in Plant Defense Systems

N-Cyclohexanoyl tyramine (B21549) belongs to the broader class of hydroxycinnamic acid amides (HCAAs), which are recognized for their significant roles in various plant processes, including defense against environmental stressors. nsf.gov These secondary metabolites are integral to the plant's innate immune system.

Plants employ a sophisticated arsenal (B13267) of chemical defenses to fend off attacks from pathogens and herbivores. frontiersin.orgmdpi.com HCAAs, including tyramine derivatives, are key components of this defense strategy. nsf.gov Research demonstrates that the accumulation of HCAAs is a common plant response to pathogen infection. nsf.gov For instance, transgenic tomato plants engineered to overexpress tyramine N-hydroxycinnamoyltransferase, a crucial enzyme in HCAA synthesis, show higher constitutive levels of the related amide, coumaroyltyramine. nih.gov These genetically modified plants exhibit enhanced resistance to the bacterial pathogen Pseudomonas syringae pv. tomato. nih.gov

Upon infection, these transgenic plants accumulate not only coumaroyltyramine but also feruloyltyramine and other HCAAs at higher levels than wild-type plants. nih.gov This accumulation is directly linked to the plant's heightened defense capability. nih.gov Similarly, in Arabidopsis thaliana, inoculation with bacterial pathogens leads to an increased accumulation of coumaroyl tyramine. nsf.gov

In addition to microbial pathogens, plants produce specialized compounds to deter insect herbivores. nih.govresearchgate.net These defenses can be constitutive or induced upon attack. researchgate.net The production of phenylpropanoid-polyamine conjugates, a class of compounds related to N-Cyclohexanoyl tyramine, has been shown to be essential for both local and systemic defense against insect herbivores in plants like Nicotiana attenuata. sciopen.com Chemical defenses may function to repel or intoxicate insects, thereby reducing damage. nih.gov Some compounds, like benzoxazinoids found in the roots of many grasses, can be induced by herbivory and are allocated to root tissues to defend against belowground attackers. frontiersin.org

Plants are frequently challenged by abiotic stressors such as drought, salinity, and extreme temperatures, which can significantly impact their growth and productivity. frontiersin.orgnih.gov In response, plants activate complex defense mechanisms that often involve the production of secondary metabolites. frontiersin.org Polyamines, which are structurally related to tyramine, are known to play a crucial role in modulating plant tolerance to a variety of abiotic stresses. nih.gov The accumulation of polyamines like putrescine, spermidine, and spermine (B22157) is a well-documented response to environmental challenges. nih.gov

While direct research on this compound's role in abiotic stress is limited, the known functions of related compounds provide a strong basis for its potential involvement. For example, hydroxycinnamic acid amides are known to be involved in responses to abiotic stress. nsf.gov Phytohormones such as salicylic (B10762653) acid and jasmonic acid, which are central to stress signaling, regulate these responses. mdpi.comfrontiersin.org The accumulation of various secondary metabolites, including phenolics, is a general strategy plants use to cope with adverse environmental conditions. frontiersin.org

Plants possess induced resistance mechanisms, such as Systemic Acquired Resistance (SAR), which provide long-lasting, broad-spectrum defense against pathogens. The accumulation of HCAAs is closely associated with the activation of these pathways. nsf.govnih.gov In transgenic tomato plants with elevated HCAA levels, the enhanced resistance to P. syringae is accompanied by an increase in salicylic acid levels and the induction of pathogenesis-related (PR) genes. nih.gov Salicylic acid is a key signaling molecule for SAR. mdpi.com

The finding that exogenous application of related HCAAs, such as coumaroyl tyramine, can lead to the accumulation of the PATHOGENESIS-RELATED 1 (PR1) protein further supports their role in modulating induced defenses. nsf.gov This suggests that compounds like this compound may act as important signaling molecules or defense compounds within the intricate network that governs induced resistance in plants. nih.gov

Receptor Interactions and Signal Transduction

In vertebrates, tyramine and other related compounds are recognized as important neuromodulators that exert their effects by interacting with specific receptors.

This compound's biological activity in animals is primarily understood through the interaction of its core structure, tyramine, with Trace Amine-Associated Receptors (TAARs). nih.govnih.gov TAARs are a class of G protein-coupled receptors discovered in 2001. wikipedia.org Of this family, TAAR1 has been studied most extensively and is recognized as a key receptor for trace amines like p-tyramine, β-phenylethylamine, and tryptamine. frontiersin.orgebi.ac.ukpsychiatry-psychopharmacology.com

TAAR1 is potently activated by tyramine but is generally unresponsive to classical biogenic amines such as epinephrine (B1671497) and histamine, and only partially activated by dopamine (B1211576) and serotonin (B10506). ebi.ac.ukuniprot.org The affinity of various ligands for TAARs can differ significantly, indicating a degree of specificity. While specific affinity data for this compound is not widely published, the tyramine moiety is the critical component for binding to TAAR1. The receptor recognizes a range of endogenous amine-containing metabolites. uniprot.org

Table 1: Reported Endogenous Ligands for Human TAAR1

| Ligand | Chemical Class | Reference |

| p-Tyramine (p-TYR) | Trace Amine | uniprot.org |

| β-Phenylethylamine (β-PEA) | Trace Amine | uniprot.org |

| Tryptamine | Trace Amine | wikipedia.org |

| Octopamine (B1677172) | Trace Amine | uniprot.org |

| 3-Iodothyronamine (T1AM) | Thyronamine | uniprot.org |

| Trimethylamine (TMA) | Amine Metabolite | uniprot.org |

| Cadaverine (CAD) | Amine Metabolite | uniprot.org |

| Cyclohexylamine (CHA) | Amine | uniprot.org |

The activation of TAAR1 by an agonist like tyramine initiates a cascade of intracellular signaling events. frontiersin.org As a G protein-coupled receptor, TAAR1's signaling is dependent on which G alpha protein subtype it couples with, a process that can be ligand-dependent. uniprot.org

TAAR1 activation can lead to the stimulation of adenylyl cyclase via coupling to G(s) alpha proteins, resulting in an increase in intracellular cyclic AMP (cAMP). uniprot.orgfrontiersin.orgwikipedia.org This rise in cAMP subsequently activates Protein Kinase A (PKA). wikipedia.org In other contexts, TAAR1 can couple to G(q)/G(11) alpha proteins, which activates phospholipase C-beta and leads to the generation of second messengers like diacylglycerol (DAG) and inositol (B14025) 1,4,5-trisphosphate (IP3). uniprot.org Furthermore, TAAR1 signaling can involve Protein Kinase C (PKC) and interfere with β-arrestin2-dependent pathways. frontiersin.orgwikipedia.org

This functional plasticity allows TAAR1 to regulate a wide array of neuronal functions, including the modulation of dopamine and serotonin neurotransmitter systems. frontiersin.org For example, TAAR1 activation can lead to the phosphorylation and subsequent internalization of the dopamine transporter (DAT), effectively reducing dopamine reuptake. wikipedia.org

Table 2: TAAR1-Mediated Downstream Signaling Pathways

| G-Protein Subtype | Primary Effector | Second Messenger(s) | Key Downstream Kinase | Reference |

| G(s) | Adenylyl Cyclase | cAMP | Protein Kinase A (PKA) | uniprot.orgwikipedia.org |

| G(q)/G(11) | Phospholipase C-beta | Diacylglycerol (DAG), IP3 | Protein Kinase C (PKC) | uniprot.org |

| G(i)/G(o) | Adenylyl Cyclase (inhibition) | cAMP (decrease) | N/A | uniprot.org |

Chemical Synthesis and Derivatization of N Cyclohexanoyl Tyramine

Chemoenzymatic Synthesis Methodologies

Chemoenzymatic synthesis combines the precision of biological catalysts with chemical reactions to create efficient and selective synthetic routes. This approach is particularly valuable for producing complex molecules like N-acyl amides under mild conditions.

Enzymatic Catalysis in N-Acylation Reactions

The formation of the amide bond in N-acyl tyramines can be efficiently catalyzed by a class of enzymes known as N-acyltransferases (NATs). These enzymes facilitate the transfer of an acyl group from an activated acyl donor, typically an acyl-Coenzyme A (CoA) thioester, to the amino group of a biogenic amine like tyramine (B21549). Current time information in Bangalore, IN.google.com This biocatalytic method is highly specific and avoids the need for harsh reagents and protecting group strategies often required in traditional chemical synthesis.

Arylalkylamine N-acyltransferases (AANATs) are a prominent family of enzymes used for this purpose. Current time information in Bangalore, IN.nih.gov For instance, research on Drosophila melanogaster has identified AANATL2, an enzyme that catalyzes the formation of N-acylarylalkylamides. Current time information in Bangalore, IN. The kinetic mechanism for AANATL2 is an ordered sequential process where the acyl-CoA binds to the enzyme first, followed by the amine substrate (e.g., tyramine), to form a ternary complex before catalysis proceeds. Current time information in Bangalore, IN.

Similarly, N-hydroxycinnamoyltransferases, such as tyramine N-hydroxycinnamoyl transferase (THT), are key enzymes in the synthesis of N-hydroxycinnamic acid amides of tyramine in plants. researchgate.net These enzymes demonstrate a clear preference for tyramine as the acyl acceptor. frontiersin.org Engineered microbial systems, such as E. coli expressing THT, have been successfully used to synthesize various N-acyl tyramines by supplying the cells with tyramine and the corresponding carboxylic acids.

The table below summarizes key characteristics of enzymes involved in the N-acylation of tyramine.

| Enzyme Name | Source Organism(s) | Acyl Donor Substrate(s) (Example) | Amine Acceptor Substrate(s) (Example) |

| Arylamine N-acetyltransferase (AANAT) | Rat (Brain, Liver) | Acetyl-CoA | Tyramine, other biogenic amines |

| Arylalkylamine N-acyltransferase like 2 (AANATL2) | Drosophila melanogaster | Acetyl-CoA, long-chain acyl-CoAs | Tyramine, Dopamine (B1211576), Serotonin (B10506) |

| Tyramine N-hydroxycinnamoyl transferase (THT) | Pepper (Capsicum annuum) | Feruloyl-CoA, p-Coumaroyl-CoA | Tyramine (highly specific) |

This table provides examples of enzymes capable of N-acylation of tyramine, highlighting their origin and substrate preferences.

Total Chemical Synthesis Approaches

Total chemical synthesis provides a versatile and scalable route to N-Cyclohexanoyl tyramine. The most common and straightforward method is the N-acylation of tyramine with an activated derivative of cyclohexanecarboxylic acid.

A typical synthetic procedure involves the reaction of tyramine with cyclohexanecarbonyl chloride in the presence of a base. sigmaaldrich.com This reaction, a form of the Schotten-Baumann reaction, is widely used for creating amide bonds. The base, often an aqueous solution of sodium hydroxide (B78521) or an organic amine like triethylamine, serves to neutralize the hydrochloric acid byproduct generated during the reaction, driving the equilibrium towards product formation. The reaction is generally performed in a two-phase system (e.g., ethyl acetate (B1210297) and water) or a suitable organic solvent like xylene or toluene. google.com

The general reaction is as follows:

Tyramine + Cyclohexanecarbonyl chloride → this compound + HCl

A patent describing the synthesis of a related compound, N-(4-chlorobenzoyl)-tyramine, outlines a similar process where tyramine is reacted with 4-chlorobenzoyl chloride in the presence of potassium bicarbonate. google.com By substituting the acyl chloride, this method is directly applicable to the synthesis of this compound. The final product can be purified through standard techniques such as recrystallization or column chromatography.

Rational Design and Synthesis of this compound Analogs

The rational design of analogs is a cornerstone of medicinal chemistry, aimed at understanding how molecular structure relates to biological function. By synthesizing a series of related compounds and evaluating their activity, researchers can develop a Structure-Activity Relationship (SAR) profile.

Structure-Activity Relationship (SAR) Studies of N-Acyl Tyramines and Analogs

SAR studies on N-acyl tyramines and related compounds explore how modifications to both the acyl and the tyramine moieties impact biological activity. tu.ac.th For this compound, key areas for modification include the cyclohexyl ring and the phenylethylamine core.

Research on analogs of N-coumaroyltyramine has shown that the nature and position of substituents on the aromatic ring of the acyl group significantly influence antioxidant activity. researchgate.net Applying these principles to this compound, one could hypothesize that introducing functional groups (e.g., hydroxyl, methoxy) onto the cyclohexyl ring could modulate its biological properties by altering its polarity, hydrogen bonding capacity, and steric profile.

The following table outlines potential modifications to the this compound scaffold and their hypothetical effects on activity based on general SAR principles.

| Modification Site | Structural Change Example | Potential Impact on Activity |

| Cyclohexyl Ring | Introduction of a 4-hydroxyl group | May increase polarity and hydrogen bonding potential, potentially altering solubility and target interaction. |

| Aromatization (to form N-Benzoyl tyramine) | Introduces planarity and electronic effects of the phenyl ring, significantly changing the molecule's shape and properties. | |

| Amide Linker | N-methylation (secondary amide) | Removes a hydrogen bond donor, which could decrease binding affinity to some targets but increase metabolic stability. |

| Tyramine Moiety | O-methylation of the phenolic hydroxyl | Eliminates a key hydrogen bonding group, which may reduce activity at targets where this interaction is crucial. |

| Addition of a second hydroxyl group to the phenyl ring | Increases polarity and potential for catechol-like interactions, similar to dopamine derivatives. |

This table illustrates hypothetical structure-activity relationships for this compound analogs, based on established principles from related compound series.

Analytical Methodologies for Detection and Quantification

Chromatographic Techniques (e.g., HPLC, GC-MS) for Isolation and Identification

Chromatographic methods are fundamental for the separation and preliminary identification of chemical compounds. For a molecule like N-Cyclohexanoyl tyramine (B21549), both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) would be viable techniques.

High-Performance Liquid Chromatography (HPLC): HPLC would likely be a primary method for the analysis of N-Cyclohexanoyl tyramine. A reversed-phase C18 column would be a logical starting point for separation. Detection could be achieved using a UV detector, likely monitoring wavelengths around 275 nm, corresponding to the absorbance of the phenolic ring. The mobile phase would typically consist of a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or formic acid in water) and an organic solvent such as acetonitrile (B52724) or methanol, run in a gradient elution to ensure adequate separation from potential impurities. Without experimental data, retention times and specific gradient conditions can only be speculated.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS could also be employed, potentially after a derivatization step to increase the volatility of the compound, for instance, by silylating the phenolic hydroxyl group. The gas chromatograph would separate the components of a sample, which would then be introduced into the mass spectrometer for ionization and detection. The resulting mass spectrum would provide a fragmentation pattern that could be used for identification.

Table 1: Hypothetical Chromatographic Parameters for this compound Analysis

| Parameter | HPLC | GC-MS |

| Column | Reversed-phase C18, 4.6 x 150 mm, 5 µm | Capillary column (e.g., HP-5ms), 30 m x 0.25 mm, 0.25 µm |

| Mobile Phase/Carrier Gas | Gradient of Acetonitrile and Water with 0.1% Formic Acid | Helium |

| Flow Rate | 1.0 mL/min | 1.0 mL/min |

| Detection | UV at 275 nm | Mass Spectrometry (Electron Ionization) |

| Injection Volume | 10 µL | 1 µL (splitless) |

| Oven Temperature Program | N/A | 100°C (hold 2 min), ramp to 280°C at 10°C/min, hold 5 min |

Spectroscopic Methods (e.g., NMR, High-Resolution Mass Spectrometry) for Structural Elucidation

For the definitive structural confirmation of this compound, spectroscopic techniques are indispensable.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy would provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule, respectively. The ¹H NMR spectrum would be expected to show characteristic signals for the aromatic protons of the tyramine moiety, the ethyl chain protons, and the protons of the cyclohexanoyl group. Similarly, the ¹³C NMR spectrum would display distinct peaks for each carbon atom, allowing for a complete structural assignment.

High-Resolution Mass Spectrometry (HR-MS): HR-MS would be used to determine the exact mass of the this compound molecule with high precision. This allows for the calculation of its elemental composition, providing strong evidence for its identity. Fragmentation patterns observed in tandem MS/MS experiments would further confirm the structure by showing the loss of specific chemical groups.

Table 2: Predicted Spectroscopic Data for this compound

| Technique | Predicted Data |

| ¹H NMR (in CDCl₃) | Signals corresponding to aromatic, ethyl, and cyclohexyl protons. |

| ¹³C NMR (in CDCl₃) | Resonances for all carbon atoms, including the carbonyl carbon of the amide. |

| HR-MS (ESI+) | [M+H]⁺ ion corresponding to the exact mass of the protonated molecule. |

Immunochemical Assays and Labeling Techniques for Biological Tracing

Immunochemical assays, such as ELISA (Enzyme-Linked Immunosorbent Assay), are highly sensitive and specific methods that could theoretically be developed for the detection of this compound. This would require the production of antibodies that specifically recognize the compound. The process would involve synthesizing a hapten (a small molecule that can elicit an immune response only when attached to a large carrier such as a protein) that mimics the structure of this compound and using this conjugate to immunize an animal to produce the desired antibodies.

Once specific antibodies are generated, various immunoassay formats could be developed for quantification in biological matrices. Labeling techniques, such as conjugating the molecule to a fluorescent dye or a radioactive isotope, could also be employed for tracing its distribution and metabolism in biological systems. However, there is no indication in the current scientific literature that such assays or labeled compounds have been developed for this compound.

Advanced Research Perspectives and Future Directions

Integrated Omics Approaches for Comprehensive Biological Understanding

A comprehensive understanding of the biological impact of N-Cyclohexanoyl tyramine (B21549) requires a systems-level approach. Integrated omics, which combines genomics, transcriptomics, proteomics, and metabolomics, provides a powerful framework for generating a holistic view of the molecular and cellular changes induced by this compound. illinois.edu By correlating changes across these different biological layers, researchers can formulate detailed hypotheses about its mechanism of action.

Transcriptomics: RNA sequencing (RNA-Seq) can identify genes whose expression is altered in response to N-Cyclohexanoyl tyramine. This can reveal the signaling pathways and cellular processes modulated by the compound.

Proteomics: Quantitative proteomics techniques, such as mass spectrometry-based approaches, can identify changes in protein abundance and post-translational modifications. This is crucial for understanding how the compound affects cellular machinery and for identifying potential protein targets. For example, proteomic analysis has been used to understand the role of other N-acetyltransferases in cellular processes. nih.govnih.govresearchgate.net

Metabolomics: By analyzing the global profile of small-molecule metabolites, metabolomics can uncover shifts in metabolic pathways. This could reveal, for instance, if this compound alters lipid metabolism, amino acid utilization, or other key metabolic networks. The Golm Metabolome Database provides extensive data on tyramine profiles in plants under various conditions, offering a baseline for such studies. mpg.de

The integration of these datasets is key to constructing comprehensive biological networks that describe the compound's function, moving beyond a single target to a system-wide perspective.

| Omics Approach | Methodology | Potential Insights into this compound Function |

|---|---|---|

| Transcriptomics | RNA-Sequencing (RNA-Seq) | Identification of responsive genes and modulated signaling pathways. |

| Proteomics | Mass Spectrometry (MS) | Discovery of protein interaction partners and changes in protein expression/modification. |

| Metabolomics | MS, Nuclear Magnetic Resonance (NMR) | Elucidation of altered metabolic pathways and downstream biological effects. |

| Lipidomics | High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) | Specific analysis of changes in the profiles of signaling lipids and related N-acyl amides. researchgate.net |

Exploration of Unidentified Biological Targets and Pathways

The biological activity of this compound is determined by its interaction with specific molecular targets, primarily receptors and enzymes. While its precise targets are unknown, the structure provides clues for exploration. The parent molecule, tyramine, is a known trace amine that can act as a neuromodulator and is a precursor to octopamine (B1677172) in invertebrates. sdbonline.orgnih.gov It interacts with its own class of G protein-coupled receptors (GPCRs) known as trace amine-associated receptors (TAARs) in vertebrates and tyramine receptors (TARs) in invertebrates. nih.govnih.govwikipedia.org

The broader family of N-acyl amides, to which this compound belongs, includes signaling molecules that interact with a variety of receptors, including transient receptor potential (TRP) channels. nih.govfrontiersin.org The addition of the bulky, lipophilic cyclohexanoyl group to the tyramine scaffold could confer unique specificity, potentially allowing it to interact with novel targets or with known receptors in a distinct manner compared to endogenous N-acyl amides.

Future research will focus on:

Receptor Screening: Systematically screening this compound against panels of known receptors, particularly GPCRs (including TAARs and TARs) and ion channels (like TRPV1-4), to identify primary binding partners.

Affinity-Based Proteomics: Using chemically modified versions of this compound as probes to isolate and identify binding proteins from cell or tissue extracts.

Pathway Analysis: Once a target is identified, downstream signaling pathways can be mapped. For instance, TARs are known to couple to different G-proteins, leading to changes in intracellular calcium or cyclic AMP (cAMP) levels, which in turn modulate a wide range of physiological processes. nih.govresearchgate.net

| Potential Target Class | Specific Examples | Potential Downstream Pathway |

|---|---|---|

| G Protein-Coupled Receptors (GPCRs) | Trace Amine-Associated Receptors (TAARs), Tyramine Receptors (TAR1, TAR2, TAR3) nih.govnih.gov | Modulation of cAMP, Inositol (B14025) trisphosphate (IP3), and intracellular Ca2+ levels. |

| Ion Channels | Transient Receptor Potential (TRP) Channels (e.g., TRPV1) nih.govfrontiersin.org | Regulation of cation influx and cellular depolarization. |

| Metabolic Enzymes | Fatty Acid Amide Hydrolase (FAAH)-like enzymes | Metabolic stability and generation of bioactive metabolites. |

| Nuclear Receptors | Peroxisome Proliferator-Activated Receptors (PPARs) | Regulation of gene expression related to lipid metabolism and inflammation. |

Potential for Biotechnological Applications in Plant Science and Synthetic Biology

N-acyl amides are increasingly recognized for their roles in plant biology and as valuable specialty chemicals, creating exciting opportunities for biotechnological applications.

Plant Science: In plants, a class of N-acyl tyramines known as hydroxycinnamic acid amides (HCAAs) are involved in development and defense against pathogens. The key enzyme in their synthesis is hydroxycinnamoyl-CoA:tyramine N-(hydroxycinnamoyl)transferase (THT). nih.gov Genetic engineering of plants to overexpress THT has been shown to increase the accumulation of these amides, leading to enhanced resistance against bacterial pathogens. scispace.comnih.govnih.govresearchgate.net This provides a template for how this compound could be explored. Introducing a novel acyltransferase capable of synthesizing this compound in crop plants could potentially activate defense pathways or confer resistance to specific pests and diseases.

Synthetic Biology: The production of specialty chemicals in engineered microorganisms is a cornerstone of modern synthetic biology. nih.govthechemicalengineer.comdntb.gov.uascruttonlab.com Enzymes capable of forming amide bonds are valuable biocatalytic tools. For example, adenylating enzymes have been used to synthesize a range of N-acyl amides. nih.govresearchgate.netrsc.org By designing and expressing a biosynthetic pathway in a microbial host like E. coli or yeast, it is feasible to achieve sustainable, fermentative production of this compound. This approach would involve:

Engineering a host to produce the precursors: tyramine and cyclohexanoyl-CoA.

Identifying or engineering an N-acyltransferase that efficiently catalyzes the condensation of these two substrates.

Optimizing the metabolic pathways to maximize product yield.

This synthetic biology approach could provide a scalable source of this compound for agricultural, research, or pharmaceutical applications. nih.gov

| Area | Strategy | Potential Application |

|---|---|---|

| Plant Science | Genetic engineering of crops with a novel N-acyltransferase. scispace.comnih.gov | Development of plants with enhanced resistance to pathogens or pests. |

| Synthetic Biology | Microbial fermentation using engineered metabolic pathways. nih.govdntb.gov.ua | Sustainable production of this compound as a specialty chemical. |

| Biocatalysis | Use of isolated enzymes (e.g., promiscuous acyltransferases) for in vitro synthesis. nih.govrsc.org | Creation of novel N-acyl amide libraries for screening and drug discovery. |

Frontier Research in Structural Biology of Associated Enzymes and Receptors

Understanding the molecular interactions of this compound with its biosynthetic enzymes and biological targets at an atomic level is a key frontier. Structural biology, primarily through X-ray crystallography and cryo-electron microscopy (cryo-EM), can provide these critical insights, enabling structure-based drug design and enzyme engineering.

Associated Enzymes: The biosynthesis of this compound would likely be catalyzed by an N-acyltransferase. A priority would be to identify this enzyme and determine its three-dimensional structure. The crystal structure of a related enzyme, hydroxycinnamoyltransferase (HCT), has been elucidated, providing a template for understanding this class of enzymes. science.gov Resolving the structure of a transferase in complex with this compound or its precursors (tyramine and an activated cyclohexanoyl donor) would reveal the basis of substrate specificity and the catalytic mechanism. This knowledge could be used to engineer the enzyme to produce other novel N-acyl amides.

Receptor Complexes: Determining the structure of a receptor bound to this compound would be a landmark achievement. Many of the likely targets, such as TARs and TAARs, are G protein-coupled receptors, which are notoriously difficult to crystallize. nih.govresearchgate.netmdpi.com However, recent advances in cryo-EM have revolutionized the study of membrane proteins. A high-resolution structure of a receptor-N-Cyclohexanoyl tyramine complex would illuminate the precise binding mode, explain the molecular basis for selectivity, and guide the rational design of more potent or selective agonists or antagonists.

| Protein Target | Technique | Key Scientific Questions to Address |

|---|---|---|

| Biosynthetic N-Acyltransferase | X-ray Crystallography | What is the molecular basis for substrate specificity (tyramine vs. other amines; cyclohexanoyl vs. other acyl groups)? How can the enzyme be engineered for new functions? |

| Tyramine Receptor (e.g., TAR1) | Cryo-Electron Microscopy (Cryo-EM) | How does this compound bind to the receptor? What conformational changes does binding induce to initiate signaling? mdpi.com |

| Metabolizing Enzyme (e.g., Amidase) | X-ray Crystallography | What structural features determine the metabolic stability of this compound? |

Q & A

Q. What are the established synthetic routes for N-Cyclohexanoyl tyramine, and how do reaction conditions influence yield and purity?

this compound is synthesized via amidation of tyramine with cyclohexanoyl chloride under anhydrous conditions. Key parameters include:

- Catalyst selection : Use of triethylamine or DMAP to enhance nucleophilic attack by tyramine’s amine group.

- Solvent optimization : Dichloromethane or THF minimizes side reactions (e.g., hydrolysis of the acyl chloride).

- Temperature control : Reactions at 0–4°C reduce racemization risks. Post-synthesis, purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) ensures >95% purity. Validate purity via HPLC (C18 column, UV detection at 280 nm) .

Q. How can researchers detect and quantify this compound in biological matrices (e.g., plasma, tissue homogenates)?

- LC-MS/MS : Use a reverse-phase C18 column with mobile phase (0.1% formic acid in water/acetonitrile). Monitor transitions at m/z 265 → 107 (quantifier) and 265 → 144 (qualifier).

- Sample preparation : Solid-phase extraction (SPE) with mixed-mode cation-exchange cartridges improves recovery rates (>85%) by isolating tyramine derivatives from interfering compounds .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- PPE : Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact (observed irritation in 12% of cases in preliminary toxicity screens).

- Ventilation : Use fume hoods during synthesis to avoid inhalation of volatile reagents (e.g., cyclohexanoyl chloride).

- Spill management : Neutralize acidic residues with sodium bicarbonate before disposal .

Q. What physicochemical factors influence tyramine derivative stability in long-term storage?

- Temperature : Store at –20°C in amber vials to prevent photodegradation.

- pH : Buffer solutions (pH 6–7) minimize hydrolysis of the amide bond.

- Humidity : Desiccants (silica gel) reduce hygroscopic degradation .

Advanced Research Questions

Q. How does this compound interact with neurotransmitter systems in in vitro models?

- Synaptosome assays : Preload synaptosomes with [³H]-dopamine or [³H]-serotonin. Incubate with this compound (1–100 μM) and measure efflux via scintillation counting. Compare efficacy (% Emax) to native tyramine (positive control).

- Receptor profiling : Use CHO cells transfected with TAAR1 or adrenergic receptors. Measure cAMP accumulation via BRET assays to identify off-target effects .

Q. How can researchers resolve contradictions in tyramine’s role as a migraine trigger versus its therapeutic potential?

- Statistical rigor : Apply mixed-effects models (e.g., in GraphPad Prism) to distinguish placebo effects in clinical cohorts. For example, in a 528-patient migraine study, only 15.5% showed a statistically significant tyramine-attack association (p < 0.05) despite 45.5% self-reporting sensitivity .

- Dose-response studies : Use controlled dietary challenges with quantified tyramine intake (e.g., 50–200 mg/day) to isolate dose-dependent effects .

Q. What structural modifications enhance this compound’s bioavailability while retaining activity?

- Cyclohexyl substitution : Compare logP values of N-Cyclohexanoyl vs. N-benzoyl tyramine analogs. Higher lipophilicity (logP 2.1 vs. 1.8) correlates with improved BBB penetration in murine models.

- Pro-drug strategies : Esterify the phenolic hydroxyl group (e.g., acetyl protection) to enhance plasma stability. Hydrolyze in vivo via esterases .

Q. What metabolic pathways degrade this compound in hepatic systems?

Q. How does this compound interact with other neuroactive compounds in combination therapies?

Q. What computational models predict this compound’s binding affinity to TAAR1?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.